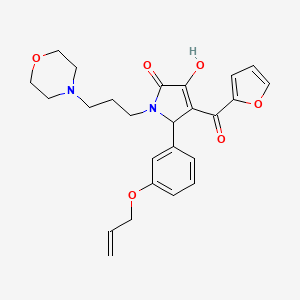

4-(2-Furylcarbonyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-5-(3-prop-2-enyloxyph enyl)-3-pyrrolin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-Furylcarbonyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-5-(3-prop-2-enyloxyphenyl)-3-pyrrolin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure combining a pyrrolinone core with furan, morpholine, and phenyl groups, which may contribute to its diverse chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(2-Furylcarbonyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-5-(3-prop-2-enyloxyphenyl)-3-pyrrolin-2-one beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg kann Folgendes umfassen:

Bildung des Pyrrolinon-Kerns: Dieser Schritt beinhaltet häufig die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen, um den Pyrrolinon-Ring zu bilden.

Einführung der Furylcarbonylgruppe: Dies kann durch eine Friedel-Crafts-Acylierungsreaktion unter Verwendung eines Furanderivats und eines Säurechlorids erreicht werden.

Anlagerung der Morpholinylpropylgruppe: Dieser Schritt kann nukleophile Substitutionsreaktionen beinhalten, bei denen ein Morpholinderivat eingeführt wird.

Addition der Prop-2-enyloxyphenylgruppe: Dies kann durch Verätherungsreaktionen unter Verwendung geeigneter Phenol- und Alkylhalogenidderivate erfolgen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Syntheseschritte umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungstechniken wie Chromatographie und strenge Kontrolle der Reaktionsbedingungen umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Hydroxy- und Furylcarbonylgruppen, unter Verwendung von Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsreaktionen können die Carbonylgruppen anvisieren, möglicherweise unter Verwendung von Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Die aromatischen Ringe in der Verbindung können elektrophile Substitutionsreaktionen eingehen, wie z. B. Nitrierung oder Halogenierung, unter Verwendung von Reagenzien wie Salpetersäure oder Halogenen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid, unter sauren oder basischen Bedingungen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, typischerweise in wasserfreien Lösungsmitteln.

Substitution: Salpetersäure, Halogene, oft in Gegenwart von Katalysatoren wie Eisen oder Aluminiumchlorid.

Hauptprodukte

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Alkanen.

Substitution: Einführung von Nitro-, Halogen- oder anderen Substituentengruppen an den aromatischen Ringen.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht verschiedene Funktionalisierungsreaktionen, wodurch sie in der organischen Synthese wertvoll ist.

Biologie

In der biologischen Forschung kann die Verbindung auf ihre potenzielle Bioaktivität untersucht werden. Das Vorhandensein mehrerer funktioneller Gruppen deutet darauf hin, dass sie mit biologischen Makromolekülen interagieren könnte, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.

Medizin

In der pharmazeutischen Chemie könnte die Verbindung auf ihr therapeutisches Potenzial untersucht werden

Industrie

Im Industriesektor könnte die Verbindung zur Entwicklung neuer Materialien oder als Zwischenprodukt bei der Synthese anderer wertvoller Chemikalien verwendet werden.

5. Wirkmechanismus

Der Mechanismus, über den 4-(2-Furylcarbonyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-5-(3-prop-2-enyloxyphenyl)-3-pyrrolin-2-one seine Wirkung entfaltet, hängt von seiner spezifischen Anwendung ab. In einem biologischen Kontext könnte es mit Enzymen oder Rezeptoren interagieren und deren Aktivität verändern. Das Vorhandensein der Hydroxy-, Carbonyl- und Morpholingruppen deutet darauf hin, dass es Wasserstoffbrückenbindungen bilden oder an anderen nicht-kovalenten Wechselwirkungen mit seinen molekularen Zielstrukturen beteiligt sein könnte.

Wirkmechanismus

The mechanism by which 4-(2-Furylcarbonyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-5-(3-prop-2-enyloxyphenyl)-3-pyrrolin-2-one exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The presence of the hydroxy, carbonyl, and morpholine groups suggests it could form hydrogen bonds or engage in other non-covalent interactions with its molecular targets.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-(2-Furylcarbonyl)-3-hydroxy-1-(3-piperidin-4-ylpropyl)-5-(3-prop-2-enyloxyphenyl)-3-pyrrolin-2-one: Ähnliche Struktur, aber mit einem Piperidinring anstelle von Morpholin.

4-(2-Furylcarbonyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-5-(3-methoxyphenyl)-3-pyrrolin-2-one: Ähnliche Struktur, aber mit einer Methoxygruppe anstelle von Prop-2-enyloxy.

Einzigartigkeit

Die einzigartige Kombination funktioneller Gruppen in 4-(2-Furylcarbonyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-5-(3-prop-2-enyloxyphenyl)-3-pyrrolin-2-one verleiht ihr eine besondere chemische Reaktivität und potenzielle biologische Aktivität. Insbesondere das Vorhandensein des Morpholinrings kann bestimmte pharmakologische Eigenschaften verleihen, die bei ähnlichen Verbindungen nicht zu beobachten sind.

Dieser detaillierte Überblick soll ein umfassendes Verständnis von 4-(2-Furylcarbonyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-5-(3-prop-2-enyloxyphenyl)-3-pyrrolin-2-one bieten, einschließlich seiner Synthese, Reaktionen, Anwendungen und einzigartigen Merkmale

Eigenschaften

Molekularformel |

C25H28N2O6 |

|---|---|

Molekulargewicht |

452.5 g/mol |

IUPAC-Name |

3-(furan-2-carbonyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2-(3-prop-2-enoxyphenyl)-2H-pyrrol-5-one |

InChI |

InChI=1S/C25H28N2O6/c1-2-13-32-19-7-3-6-18(17-19)22-21(23(28)20-8-4-14-33-20)24(29)25(30)27(22)10-5-9-26-11-15-31-16-12-26/h2-4,6-8,14,17,22,29H,1,5,9-13,15-16H2 |

InChI-Schlüssel |

BTYPRNRSOPQKGD-UHFFFAOYSA-N |

Kanonische SMILES |

C=CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=CO4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12135439.png)

![(2Z)-6-(2-chlorobenzyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12135449.png)

![6-[(4-benzylpiperazin-1-yl)methyl]-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B12135472.png)

![N-(4-ethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135477.png)

![N-(3-fluoro-4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135478.png)

![N-(3,4-difluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12135492.png)

![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methylphenyl)aceta mide](/img/structure/B12135493.png)

![3-{[(2-Chloro-6-fluorophenyl)methylidene]amino}-1lambda6-thiolane-1,1-dione](/img/structure/B12135494.png)

![2-(2-chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12135497.png)